9-(2,3-Dideoxy-beta-D-ribofuranosyl)-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2,3-Dideoxy-beta-D-ribofuranosyl)-9H-purine is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides but lacks the hydroxyl groups at the 2’ and 3’ positions of the ribose sugar. This modification imparts unique properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,3-Dideoxy-beta-D-ribofuranosyl)-9H-purine typically involves the following steps:
Glycosylation Reaction: The starting material, a purine base, undergoes a glycosylation reaction with a protected ribose derivative. This step is often catalyzed by Lewis acids such as trimethylsilyl trifluoromethanesulfonate.
Deprotection: The protected ribose derivative is then deprotected to yield the desired nucleoside analog. Common deprotection reagents include acids like trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound involves large-scale glycosylation and deprotection reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
9-(2,3-Dideoxy-beta-D-ribofuranosyl)-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the purine base, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Oxidized derivatives of the purine base.
Reduction: Reduced forms of the nucleoside analog.
Substitution: Alkylated purine derivatives.
Scientific Research Applications
9-(2,3-Dideoxy-beta-D-ribofuranosyl)-9H-purine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential effects on cellular processes and its ability to inhibit certain enzymes.
Medicine: Investigated for its antiviral and anticancer properties. It has shown promise in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.
Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 9-(2,3-Dideoxy-beta-D-ribofuranosyl)-9H-purine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The absence of hydroxyl groups at the 2’ and 3’ positions prevents the formation of phosphodiester bonds, leading to chain termination during DNA or RNA synthesis. This property is particularly useful in antiviral and anticancer therapies, where the compound can inhibit the replication of viral genomes or induce cell death in rapidly dividing cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-oxopurine
- 9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-(methylthio)purine
Uniqueness
Compared to its analogs, 9-(2,3-Dideoxy-beta-D-ribofuranosyl)-9H-purine is unique due to its specific structural modifications, which confer distinct biological activities. For instance, the absence of the 2’ and 3’ hydroxyl groups makes it more resistant to enzymatic degradation, enhancing its stability and efficacy in therapeutic applications.
Properties
CAS No. |
126502-08-7 |
---|---|
Molecular Formula |
C10H12N4O2 |
Molecular Weight |
220.23 g/mol |
IUPAC Name |
[(2S,5R)-5-purin-9-yloxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12N4O2/c15-4-7-1-2-9(16-7)14-6-13-8-3-11-5-12-10(8)14/h3,5-7,9,15H,1-2,4H2/t7-,9+/m0/s1 |
InChI Key |
GKYNWIQWAXROLY-IONNQARKSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=CN=CN=C32 |
Canonical SMILES |
C1CC(OC1CO)N2C=NC3=CN=CN=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.